2,4-Dipyridin-2-ylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dipyridin-2-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with pyridine rings at the 2 and 4 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dipyridin-2-ylpyrimidine typically involves the condensation of pyridine-2-carbaldehyde with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization or chromatography techniques to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dipyridin-2-ylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated or aminated pyridine derivatives.
Scientific Research Applications
2,4-Dipyridin-2-ylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 2,4-Dipyridin-2-ylpyrimidine involves its interaction with specific molecular targets and pathways:
Antimicrobial and Antiviral: Inhibits the activity of enzymes essential for the survival and replication of microorganisms and viruses.
Antitumor: Induces apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
Antifibrotic: Inhibits the expression of collagen and other extracellular matrix proteins, reducing fibrosis in affected tissues.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Known for its antitumor and anti-inflammatory activities.
2,4-Diazidopyrido[3,2-d]pyrimidine: Used in the synthesis of tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
Uniqueness
2,4-Dipyridin-2-ylpyrimidine stands out due to its dual pyridine substitution, which enhances its binding affinity and specificity for various biological targets. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2,4-dipyridin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-3-8-15-11(5-1)12-7-10-17-14(18-12)13-6-2-4-9-16-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWHWESCCMXPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.